4-Acetoxy-2',6'-dimethoxybenzophenone
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Description
Scientific Research Applications
Oxidation and Polymerization Processes
4-Acetoxy-2',6'-dimethoxybenzophenone has been studied in the context of various chemical reactions, particularly oxidation processes. For example, in a study by Kurosawa, Sasaki, and Ikeda (1973), 2-hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones were oxidized to dimeric compounds using lead tetraacetate and manganic acetate, demonstrating its potential for creating complex chemical structures (Kazu Kurosawa et al., 1973).
Photobehavior Studies
The compound has been included in studies investigating the behavior of molecules under light exposure. Jornet, Tormos, and Miranda (2011) explored the hydrogen abstraction by excited triplet states of benzophenone derivatives in different media, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, under laser flash photolysis (D. Jornet et al., 2011).
Synthesis of Benzophenone Derivatives
The synthesis and characterization of various benzophenone derivatives have been a significant area of research. For instance, Tadros, Ramzi Tadros, and Ishak (1976) discussed the reaction of 1, 2-dibromo-1, 2-bis(4-methoxyphenyl)ethane with alcohols, leading to the formation of 4,4'-dimethoxybenzophenone, highlighting the versatile nature of these compounds in chemical synthesis (W. Tadros et al., 1976).
UV Absorption and Photoprotection
Research has also focused on the UV absorption properties of benzophenone derivatives, making them candidates for use in UV absorbers and photoprotective applications. Kumasaka, Kikuchi, and Yagi (2014) studied the UV absorption, phosphorescence, and excitation spectra of benzophenone derivatives in rigid solutions, providing insights into their photoprotection mechanisms (Ryo Kumasaka et al., 2014).
Antineoplastic Agent Synthesis
Interestingly, benzophenone derivatives have been explored in the design of antineoplastic agents. Chang, Chou, Savaraj, Liu, Yu, and Cheng (1999) researched the synthesis and biological activity of naphthoquinone derivatives, including those related to benzophenone, for potential use in cancer treatment (H. Chang et al., 1999).
properties
IUPAC Name |
[4-(2,6-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAOYHAYSLKSGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641739 |
Source
|
Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2',6'-dimethoxybenzophenone | |
CAS RN |
890100-23-9 |
Source
|
Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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